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Compound of Interest

Compound Name: 6-Methyl-1-indanone

Cat. No.: B1306188 Get Quote

An In-depth Exploration of a Versatile Aroma Chemical for Researchers, Scientists, and Drug

Development Professionals

Introduction
6-Methyl-1-indanone is a substituted indanone that has garnered interest as a versatile

ingredient in the fragrance industry.[1] Its unique chemical structure, characterized by a fused

bicyclic system comprising a benzene ring and a cyclopentanone ring with a methyl substituent,

contributes to its distinct olfactory properties.[2] This technical guide provides a comprehensive

overview of 6-Methyl-1-indanone, encompassing its physicochemical characteristics,

synthesis methodologies, fragrance profile, and preliminary safety and biological

considerations. The information is intended to serve as a valuable resource for researchers and

professionals involved in the development of new fragrances and the study of aroma

chemicals.

Physicochemical Properties
6-Methyl-1-indanone is a white to light yellow crystalline solid at room temperature.[3] Its key

physicochemical properties are summarized in the table below, compiled from various sources.

These properties are crucial for its handling, formulation, and performance in fragrance

applications.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₀O [4]

Molecular Weight 146.19 g/mol [4]

CAS Number 24623-20-9 [4]

Appearance
White to light yellow crystal

powder
[3]

Melting Point 57 - 62 °C [5]

Boiling Point
124 - 126 °C at 11 mmHg; 70

°C at 0.4 mmHg
[5]

Solubility
Soluble in methanol and other

common organic solvents.
[2]

Synthesis of 6-Methyl-1-indanone
The synthesis of 1-indanone derivatives, including 6-Methyl-1-indanone, can be achieved

through several synthetic routes. The most common methods involve intramolecular Friedel-

Crafts acylation and photochemical reactions.

Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis

of 1-indanones.[6] This typically involves the cyclization of a 3-arylpropionic acid or its

corresponding acyl chloride. For the synthesis of 6-Methyl-1-indanone, a suitable precursor

would be 3-(m-tolyl)propanoic acid. The reaction is generally catalyzed by a Lewis acid, such

as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA) or triflic

acid.[6][7]

A general workflow for this synthesis is outlined below:

3-(m-tolyl)propanoic acid Activation
(e.g., with SOCl₂ or (COCl)₂) 3-(m-tolyl)propanoyl chloride Intramolecular Friedel-Crafts Acylation

(Lewis Acid, e.g., AlCl₃)
Workup and Purification

(e.g., Quenching, Extraction, Chromatography) 6-Methyl-1-indanone
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Caption: General workflow for the synthesis of 6-Methyl-1-indanone via intramolecular Friedel-

Crafts acylation.

Experimental Protocol (General Procedure for Friedel-Crafts Acylation of a 3-Arylpropionic

Acid):

Acid Chloride Formation: The 3-arylpropionic acid (1.0 eq) is dissolved in an anhydrous

solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) may

be added. Thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly at 0 °C. The

reaction is stirred at room temperature until gas evolution ceases. The excess reagent and

solvent are removed under reduced pressure to yield the crude 3-arylpropionyl chloride.[6]

Cyclization: The crude acyl chloride is dissolved in an anhydrous solvent like

dichloromethane under an inert atmosphere and cooled to 0 °C. A Lewis acid, such as

anhydrous aluminum chloride (1.1-1.5 eq), is added portion-wise. The reaction is stirred and

monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).[6]

Workup and Purification: Upon completion, the reaction is quenched by carefully pouring it

onto crushed ice and dilute hydrochloric acid. The organic layer is separated, and the

aqueous layer is extracted with a suitable solvent. The combined organic layers are washed,

dried, and concentrated. The crude product is then purified, typically by column

chromatography.[6]

Photochemical Synthesis
An alternative and often high-yielding method for the synthesis of 6-Methyl-1-indanone is

through a photochemical reaction. It has been reported that 6-Methyl-1-indanone can be

synthesized in high quantum yields by the photolysis of α-chloro-2',5'-dimethylacetophenone.[3]

This method offers the advantage of mild reaction conditions.[8] Another photochemical route

involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, where 6-Methyl-1-indanone is

formed as a photoproduct.[3]

A simplified representation of the photochemical synthesis is shown below:
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Caption: Simplified workflow for the photochemical synthesis of 6-Methyl-1-indanone.

Fragrance Profile and Applications
6-Methyl-1-indanone is valued in the fragrance industry for its unique scent profile, which is

generally described as having a sweet, floral note.[1][9] It is used as a key ingredient in

perfumes and cosmetics to enhance the overall appeal of the product.[1] Its aromatic character

also lends itself to applications in flavoring agents for certain food products.[1]

While specific quantitative data for odor threshold and substantivity are not readily available in

the public domain, the general classification of its scent profile places it in a category of

fragrance ingredients that can provide warmth and complexity to a fragrance composition. In

perfumery, such molecules are often used as modifiers or to add a unique signature to a blend.

Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the

identification and quantification of 6-Methyl-1-indanone in fragrance mixtures.

Typical GC-MS Parameters (Illustrative):

Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25

µm), is often suitable for the analysis of fragrance compounds.

Oven Temperature Program: A typical program might start at a lower temperature (e.g., 50-

70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C)

at a rate of 10-20 °C/min.

Injector and Detector Temperatures: These are typically set around 250-300 °C.

Carrier Gas: Helium is commonly used as the carrier gas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1306188?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306188?utm_src=pdf-body
https://www.benchchem.com/product/b1306188?utm_src=pdf-body
https://www.chemimpex.com/products/25790
https://www.researchgate.net/publication/308203622_In_Vitro_Drug_Metabolism_Using_Liver_Microsomes
https://www.chemimpex.com/products/25790
https://www.chemimpex.com/products/25790
https://www.benchchem.com/product/b1306188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Spectrometry Fragmentation:

The mass spectrum of a ketone like 6-Methyl-1-indanone will show a molecular ion peak (M+)

corresponding to its molecular weight (146.19 g/mol ). The fragmentation pattern is influenced

by the stable aromatic ring and the carbonyl group. Key fragmentation pathways for ketones

often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and

McLafferty rearrangement if a gamma-hydrogen is available. For 6-Methyl-1-indanone, a

significant fragment would likely result from the loss of a CO group (M-28), leading to a peak at

m/z 118. Further fragmentation of the indane ring structure would also be expected.

Safety and Biological Considerations
Safety Profile
Based on available Safety Data Sheets (SDS), 6-Methyl-1-indanone is not classified as a

hazardous substance under normal handling conditions.[3] Standard laboratory safety

precautions, such as wearing protective gloves and eyewear, are recommended.

Metabolism
While specific metabolism studies on 6-Methyl-1-indanone are not widely published, the

metabolic fate of xenobiotics is often investigated using in vitro models such as human liver

microsomes.[10][11] These studies help to identify potential metabolites formed through phase

I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic

pathways.[10] For a ketone like 6-Methyl-1-indanone, potential metabolic transformations

could include reduction of the ketone to an alcohol and hydroxylation of the aromatic ring or

alkyl side chain.

6-Methyl-1-indanone Phase I Metabolism
(e.g., CYP450 enzymes in liver microsomes)

Reduced Metabolite
(6-Methyl-1-indanol)

Hydroxylated Metabolites

Phase II Metabolism
(e.g., UGTs)

Conjugated Metabolites
(e.g., Glucuronides) Excretion
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Caption: Postulated metabolic pathway of 6-Methyl-1-indanone.

Biological Activity
The indanone scaffold is present in a number of biologically active compounds, including some

with anticancer and neuroprotective properties.[12][13] For instance, certain indanone

derivatives have been investigated for their potential as cytotoxic agents against various cancer

cell lines.[14] However, specific studies on the biological activity of 6-Methyl-1-indanone are

limited in the public domain. Its use in pharmaceuticals is primarily as a synthetic intermediate

for more complex bioactive molecules.[1]

Olfactory Signaling Pathway
The perception of 6-Methyl-1-indanone as a fragrance is initiated by its interaction with

olfactory receptors in the nasal cavity. The binding of this odorant molecule to its specific G-

protein coupled receptor (GPCR) triggers a signaling cascade within the olfactory sensory

neuron.
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Caption: Simplified olfactory signaling pathway for the perception of an odorant like 6-Methyl-1-
indanone.

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion

channels, causing an influx of cations and depolarization of the neuron. This generates an

action potential that travels to the olfactory bulb in the brain, where the signal is processed,

leading to the perception of the specific odor.

Stability in Formulations
The stability of fragrance ingredients is a critical factor in the development of cosmetic and

personal care products. The chemical stability of a compound like 6-Methyl-1-indanone can

be influenced by various factors within a formulation, such as pH, the presence of oxidizing or

reducing agents, and interactions with other ingredients.[15] Additionally, external factors like

exposure to light and heat can lead to degradation over time.

While specific stability data for 6-Methyl-1-indanone in different cosmetic bases (e.g.,

emulsions, alcoholic solutions) is not extensively documented, it is known that ketones can be

susceptible to photochemical reactions. Therefore, formulation and packaging considerations to

protect the product from prolonged UV exposure may be necessary to ensure the stability of

the fragrance profile.

Conclusion
6-Methyl-1-indanone is a valuable aroma chemical with a pleasant and versatile fragrance

profile. Its synthesis is achievable through established organic chemistry methodologies, and it

is amenable to analysis by standard techniques such as GC-MS. While its primary application

is in the fragrance and flavor industry, the indanone scaffold's presence in various bioactive

molecules suggests potential for further investigation into its pharmacological properties. This

technical guide provides a foundational understanding of 6-Methyl-1-indanone for

professionals in the fields of fragrance chemistry, materials science, and drug discovery, and

highlights areas where further research, particularly in quantitative fragrance performance,

stability, and specific biological activity, would be beneficial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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